molecular formula C13H14N2O3S B2855965 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid CAS No. 1774901-47-1

4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid

Cat. No.: B2855965
CAS No.: 1774901-47-1
M. Wt: 278.33
InChI Key: RNDZRSIJIIFBQC-UHFFFAOYSA-N
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Description

4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid is a complex organic compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound also features a butanoic acid side chain and a methylthio group attached to the quinazolinone core.

Preparation Methods

The synthesis of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone structure.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain can be attached through various coupling reactions, such as esterification or amidation, followed by hydrolysis to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid has various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid can be compared with other similar compounds, such as:

    4-methylthio-2-oxobutanoic acid: This compound has a similar structure but lacks the quinazolinone core, resulting in different chemical and biological properties.

    2-keto-4-methylthiobutyric acid: Another related compound with a simpler structure, used in different chemical and biological applications.

The uniqueness of this compound lies in its complex structure, which combines the quinazolinone core with a butanoic acid side chain and a methylthio group, providing a unique set of chemical and biological properties.

Properties

IUPAC Name

4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19-13-14-10-6-3-2-5-9(10)12(18)15(13)8-4-7-11(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDZRSIJIIFBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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